REACTION_CXSMILES
|
[CH3:1][CH2:2]O.CN1CCC(=N[N:12]([CH2:20][CH2:21][C:22]2[CH:23]=[N:24][C:25]([CH3:28])=[CH:26][CH:27]=2)[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)CC1>Cl.O.C([O-])([O-])=O.[Na+].[Na+]>[CH3:20][N:12]1[CH2:2][CH2:1][C:15]2[N:12]([CH2:20][CH2:21][C:22]3[CH:23]=[N:24][C:25]([CH3:28])=[CH:26][CH:27]=3)[C:13]3[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][C:18]=3[C:14]=2[CH2:13]1 |f:4.5.6|
|
Name
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N′-(1-methyl-piperidin-4-ylidene)-N-[2-(6-methyl-pyridin-3-yl)-ethyl]-N-p-tolyl-hydrazine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=NN(C1=CC=C(C=C1)C)CCC=1C=NC(=CC1)C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was then cooled
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 (3×50 cm3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
The residual brown oil was purified by flash column chromatography over SiO2 (10×2 cm)
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Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc/MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(N(C=3C=CC(=CC23)C)CCC=2C=NC(=CC2)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 612 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |